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Compound of Interest

Compound Name: Losartan azide

Cat. No.: B10830609

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of losartan
azide (5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-yl]-1H-
tetrazole), a known impurity in the synthesis of the angiotensin Il receptor blocker, losartan.
This document summarizes key toxicological findings, regulatory classifications, and the
experimental methodologies used in its assessment.

Executive Summary

Initially identified as a potentially mutagenic impurity based on a positive bacterial reverse
mutation assay (Ames test), subsequent in vivo testing has demonstrated that losartan azide
is not mutagenic.[1][2][3] This has led to its reclassification by regulatory authorities as a non-
mutagenic impurity, which can be controlled according to ICH Q3A/B guidelines.[2][3] While the
immediate health risk at detected levels in pharmaceuticals is considered low, its presence is
deemed unacceptable, necessitating strict control during the manufacturing process.[4][5]

Identification and Regulatory Status

Losartan azide is an impurity that can form during the manufacturing of losartan active
pharmaceutical ingredient (API).[1] Its presence in some sartan medicines prompted
investigations by global regulatory bodies, including the European Directorate for the Quality of
Medicines & HealthCare (EDQM) and the Coordination Group for Mutual Recognition and
Decentralised Procedures — Human (CMDh).[2][6]
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Initially, due to the positive Ames test, losartan azide was treated as a Class 2 impurity under
the ICH M7 guideline, requiring control at or below the Threshold of Toxicological Concern
(TTC) of 1.5 ug per day.[6][7] However, following negative results in in vivo mutagenicity
studies, it has been reclassified as a Class 5 impurity, meaning it should be controlled as a
non-mutagenic impurity.[2][3]

Quantitative Toxicological Data

Quantitative toxicological data for losartan azide is limited in publicly available literature. The
primary focus of investigation has been on its mutagenic potential. A Safety Data Sheet (SDS)
for losartan azide provides qualitative acute toxicity information.

Table 1. Summary of Acute Toxicity Hazard Statements for Losartan Azide

Endpoint Hazard Statement GHS Classification

Oral Toxicity Harmful if swallowed Acute toxicity - oral 4
Dermal Toxicity Harmful in contact with skin Acute toxicity - dermal 4
Inhalation Toxicity Harmful if inhaled Acute toxicity - inhalation 4
Skin Corrosion/Irritation Causes skin irritation Skin irritation 2

Eye Damage/Irritation Causes serious eye irritation Eye irritation 2A

Specific Target Organ Toxicity ] o ]
] May cause respiratory irritation ~ STOT - single exposure 3
(Single Exposure)

Source: Cayman Chemical
Safety Data Sheet[8]

Genotoxicity and Mutagenicity Profile

The assessment of the genotoxic potential of losartan azide has been a multi-step process,
evolving with the availability of new data.

Table 2: Summary of Genotoxicity Studies for Losartan Azide
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Classification
Assay Type Result L. Reference
Implication

Initially classified as a

potential mutagen

Bacterial Reverse (ICH M7 Class 2)
Mutation Assay (Ames  Positive requiring control at the  [2][6]
test) Threshold of

Toxicological Concern
(TTC).

) ] Confirmed as non-
In vivo Comet Assay Negative o [2][3]
mutagenic in vivo.

Reclassified as a non-
mutagenic impurity
Final Regulatory o (ICH M7 Class 5) to
) Non-mutagenic in vivo [2][3]
Conclusion be controlled
according to ICH

Q3A/B guidelines.

Experimental Protocols

Detailed experimental protocols for the specific studies performed on losartan azide are not
fully available in the public domain. However, the methodologies would have followed
internationally recognized guidelines, such as those from the Organisation for Economic Co-
operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying substances that can produce genetic
damage that leads to gene mutations.

e Principle: The assay utilizes several strains of bacteria (e.g., Salmonella typhimurium and
Escherichia coli) with pre-existing mutations that render them unable to synthesize an
essential amino acid (e.g., histidine). The bacteria are exposed to the test substance, with
and without a metabolic activation system (e.g., rat liver S9 fraction), and plated on a
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medium lacking the essential amino acid. If the substance is a mutagen, it will cause reverse
mutations, allowing the bacteria to grow and form colonies.

e General Procedure (Based on OECD TG 471):

o

Strains: A set of tester strains is selected to detect different types of mutations.

o Metabolic Activation: The test is performed with and without an exogenous metabolic
activation system to mimic mammalian metabolism.

o Exposure: The tester strains are exposed to a range of concentrations of the test
substance.

o Incubation: The treated bacteria are incubated on a minimal medium.

o Scoring: The number of revertant colonies is counted. A substance is considered
mutagenic if it produces a concentration-related increase in the number of revertant

colonies.

In vivo Comet Assay (Alkaline Single Cell Gel
Electrophoresis Assay)

The in vivo comet assay is used to detect DNA strand breaks in eukaryotic cells.

o Principle: Animals (typically rodents) are exposed to the test substance. Cells are then
isolated from various tissues, embedded in agarose on a microscope slide, and lysed.
During electrophoresis under alkaline conditions, damaged DNA (containing fragments and
single-strand breaks) migrates away from the nucleus, forming a "comet tail." The intensity of
the comet tail relative to the head is a measure of the level of DNA damage.

e General Procedure (Based on OECD TG 489):

o Animal Dosing: Animals are administered the test substance, typically via the intended
clinical route or a relevant systemic route.

o Tissue Collection: After a defined exposure period, tissues of interest are collected.
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o Cell Isolation and Embedding: Single-cell suspensions are prepared and embedded in
agarose on slides.

o Lysis: The cells are lysed to remove membranes and proteins, leaving the DNA as
nucleoids.

o Electrophoresis: The slides are subjected to electrophoresis at a high pH.

o Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using
a fluorescence microscope.

o Analysis: The extent of DNA migration (tail length, tail intensity) is quantified to assess
DNA damage.

Visualizations

Logical Workflow for Genotoxicity Assessment of
Losartan Azide
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Caption: Genotoxicity assessment workflow for losartan azide.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b10830609?utm_src=pdf-body-img
https://www.benchchem.com/product/b10830609?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundationa

| & Exploratory

Check Availability & Pricing

Decision Tree for Impurity Classification based on

Mutagenicity Data

Perform In Vivo
Follow-up Study
(e.g., Comet Assay)

Result

Positive

Class 2:
Mutagenic Impurity

Impurity Identified:
Losartan Azide

Perform Bacterial
Mutagenicity Assay
(Ames Test)

Result Rest

11t

Positive N

Non-M

Resplt

Negative

Class 5:
Non-Mutagenic Impurity

egative

Class 5:
utagenic Impurity

© 2025 BenchChem. All rights reserved. 7/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Decision tree for classifying losartan azide impurity.

Conclusion

The toxicological evaluation of losartan azide serves as a case study in the rigorous
assessment of pharmaceutical impurities. While initial in vitro data raised concerns about its
mutagenic potential, subsequent in vivo studies provided crucial evidence to the contrary.[1][2]
[3] This led to its classification as a non-mutagenic impurity, allowing for a risk-based control
strategy in line with established international guidelines. For researchers and drug
development professionals, this underscores the importance of a weight-of-evidence approach
in toxicological risk assessment, where a hierarchy of testing, from in vitro to in vivo, is
essential for accurate hazard characterization and informed decision-making. Continuous
monitoring and control of such impurities remain a critical aspect of ensuring the safety and
quality of pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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